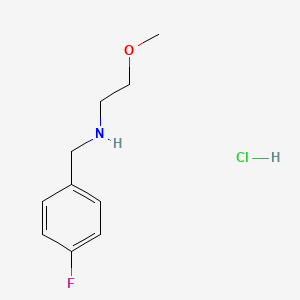
N-(4-Fluorobenzyl)-2-methoxyethanamine hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of “N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide” involved a mixture of acetic acid and trifluoroacetic anhydride in anhydrous THF mixed at 0 °C for 30 min, then 4-fluorobenzylamine was added .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as 19F nuclear magnetic resonance (NMR) spectroscopy . The InChI code for “N-(4-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride” is 1S/C16H18FNO.ClH/c1-19-16-8-4-13(5-9-16)10-11-18-12-14-2-6-15(17)7-3-14;/h2-9,18H,10-12H2,1H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “4-Fluorobenzylamine” has a melting point of 183 °C, a boiling point of 183 °C (lit.), a density of 1.095 g/mL at 25 °C (lit.), and is soluble in water .Aplicaciones Científicas De Investigación
Psychoactive Research and Serotonin Receptor Interaction
Studies have shown that compounds similar to N-(4-Fluorobenzyl)-2-methoxyethanamine hydrochloride, such as N-benzyl substituted phenethylamines, exhibit potent psychoactive effects by acting as agonists at serotonin 5-HT2A receptors. These compounds, including 25C-NBOMe, are known for their hallucinogenic properties, which are attributed to their interaction with serotonin receptors, leading to altered perception, mood, and consciousness. Research in this area focuses on understanding the pharmacology, toxicology, and potential therapeutic applications of these psychoactive substances (Kamińska et al., 2020).
Toxicological Studies
The toxicological profile of similar compounds is a significant area of research due to their potent psychoactive effects and potential for misuse. Studies have documented cases of acute intoxications and fatalities associated with the recreational use of N-benzyl substituted phenethylamines, highlighting the need for a deeper understanding of their toxic effects and mechanisms of action. This research is crucial for public health and safety, aiming to mitigate the risks associated with these substances (Nikolaou et al., 2016).
Analytical Detection and Metabolism
Analytical methods for detecting these compounds in biological matrices are essential for clinical and forensic investigations. Research in this area includes developing sensitive and specific techniques for identifying these substances in blood, urine, and other biological samples. Understanding the metabolism of these compounds in the human body is also crucial for interpreting toxicological data and managing acute intoxications (Kyriakou et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-methoxyethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c1-13-7-6-12-8-9-2-4-10(11)5-3-9;/h2-5,12H,6-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAVOVYRBNREHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=C(C=C1)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butyl[(2,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086237.png)
amine hydrochloride](/img/structure/B3086245.png)
amine hydrochloride](/img/structure/B3086253.png)
amine hydrochloride](/img/structure/B3086262.png)
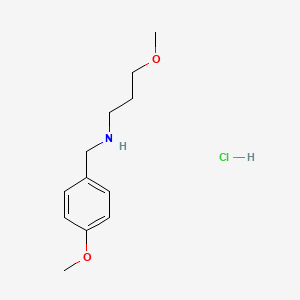

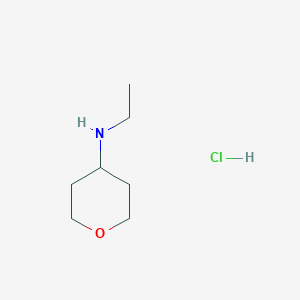
![(Propan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086289.png)
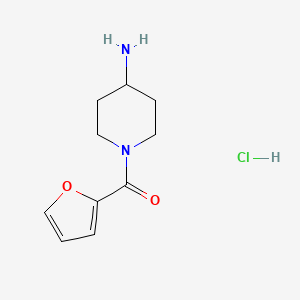
amine hydrochloride](/img/structure/B3086298.png)
![(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3086302.png)
![3-(3-Methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid](/img/structure/B3086305.png)
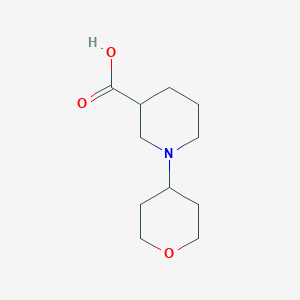
![2-[(4-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3086318.png)